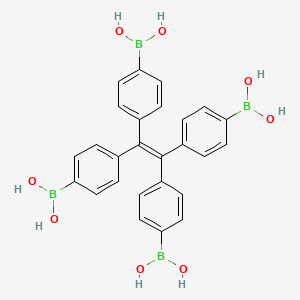

(Ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid

Description

(Ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid (CAS: 1905395-21-2) is a tetraboronic acid derivative featuring an ethene core symmetrically linked to four benzene rings, each functionalized with a boronic acid group (-B(OH)₂). Its molecular formula is C₂₆H₂₄B₄O₈, with a molecular weight of 507.71 g/mol . This compound is a critical monomer in the synthesis of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), where its tetrahedral geometry enables the formation of porous, crystalline networks . Applications include stimuli-responsive nanoporous materials , biosensors , and adsorption platforms due to its high surface area and boronic acid reactivity .

Properties

IUPAC Name |

[4-[1,2,2-tris(4-boronophenyl)ethenyl]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24B4O8/c31-27(32)21-9-1-17(2-10-21)25(18-3-11-22(12-4-18)28(33)34)26(19-5-13-23(14-6-19)29(35)36)20-7-15-24(16-8-20)30(37)38/h1-16,31-38H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVGLYAVPCBSDDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)B(O)O)C3=CC=C(C=C3)B(O)O)C4=CC=C(C=C4)B(O)O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24B4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

The Miyaura borylation method involves converting tetrakis(4-bromophenyl)ethene into its boronic acid derivative via palladium-catalyzed coupling with a diboron reagent. This approach is favored for its scalability and compatibility with aromatic bromides.

Precursor Synthesis

Tetrakis(4-bromophenyl)ethene serves as the starting material, synthesized via Ullmann coupling or nucleophilic aromatic substitution. The tetrabromide is then subjected to Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) under inert conditions.

Reaction Conditions

-

Catalyst : Pd(dppf)Cl₂ (1–2 mol%)

-

Base : Potassium acetate (KOAc, 3 equiv per bromide)

-

Solvent : 1,4-Dioxane or dimethylformamide (DMF)

The reaction yields tetrakis(4-(pinacolatoboryl)phenyl)ethene, which is hydrolyzed to the boronic acid using hydrochloric acid (HCl) or acetic acid.

Key Optimization Parameters

-

Catalyst Loading : Higher Pd concentrations (≥2 mol%) reduce reaction time but increase costs.

-

Solvent Choice : Polar aprotic solvents like DMF enhance reagent solubility but may necessitate longer hydrolysis times.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in >75% yield.

Grignard Reagent-Mediated Borylation

Methodology

This classical approach involves generating a tetrakis(4-Grignard phenyl)ethene intermediate, followed by borate quench and hydrolysis.

Stepwise Procedure

-

Grignard Formation :

Tetrakis(4-bromophenyl)ethene reacts with magnesium turnings in tetrahydrofuran (THF) under reflux to form the Grignard reagent. -

Borate Quench :

The intermediate is treated with triisopropyl borate (B(Oi-Pr)₃), yielding a borate ester. -

Acidic Hydrolysis :

Dilute HCl hydrolyzes the ester to the boronic acid.

Critical Parameters

-

Reaction Time : 48–72 hours for complete Grignard formation.

-

Temperature Control : Strict maintenance of −10°C during borate addition prevents side reactions.

Challenges and Mitigation

-

Steric Hindrance : The tetrahedral ethene core impedes Grignard formation, necessitating excess Mg and prolonged reaction times.

-

Byproduct Formation : Incomplete hydrolysis may leave borate esters, requiring repeated acid washes.

Comparative Analysis of Synthetic Routes

| Parameter | Miyaura Borylation | Grignard Method |

|---|---|---|

| Yield | 70–85% | 50–65% |

| Reaction Time | 12–24 hours | 48–72 hours |

| Catalyst Cost | High (Pd-based) | Low (Mg, B(Oi-Pr)₃) |

| Scalability | Industrial-scale feasible | Limited by Grignard stability |

| Purity | ≥95% (after chromatography) | 85–90% (requires recrystallization) |

The Miyaura method outperforms the Grignard approach in efficiency and purity, making it the preferred route for laboratory-scale synthesis. However, the Grignard method remains relevant for boron-rich intermediates where Pd contamination is prohibitive.

Industrial-Scale Considerations

Solvent Recovery Systems

Large-scale production employs closed-loop solvent recovery to mitigate waste generation from DMF or THF.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

(Ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form corresponding boronic acid derivatives.

Substitution: The boronic acid groups can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.

Major Products

Oxidation: Boronic esters or borates.

Reduction: Boronic acid derivatives.

Substitution: Various substituted aryl compounds.

Scientific Research Applications

Organic Synthesis

(Ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid serves as an important reagent in organic synthesis. Its tetraboronic acid structure allows it to participate in various coupling reactions such as Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds and synthesizing complex organic molecules.

Materials Science

The compound is utilized in the development of advanced materials due to its unique structural properties. It can be used to create:

- Polymeric Materials : The tetraboronic acid functionality can lead to the formation of cross-linked polymer networks that exhibit enhanced mechanical properties and thermal stability.

- Nanomaterials : Its ability to form stable complexes with various metals makes it suitable for synthesizing metal-organic frameworks (MOFs) and other nanostructured materials.

Pharmaceutical Applications

Research indicates potential applications in drug delivery systems and as intermediates in pharmaceutical synthesis. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, which can be exploited in designing drug delivery vehicles that release their payloads in response to specific biological conditions.

Case Study 1: Organic Synthesis via Suzuki Coupling

In a study published by researchers focusing on synthetic methodologies, (Ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid was demonstrated to effectively facilitate the Suzuki coupling reaction between aryl halides and phenolic compounds. The study highlighted improved yields and reaction times compared to traditional methods .

Case Study 2: Development of Cross-linked Polymers

A research group investigated the use of this compound in creating cross-linked polymer networks for biomedical applications. The resulting materials showed enhanced biocompatibility and mechanical strength suitable for tissue engineering scaffolds .

Case Study 3: Drug Delivery Systems

In another study focusing on drug delivery systems, the compound was incorporated into a boron-based polymer matrix that allowed for controlled release of therapeutic agents. This system demonstrated significant efficacy in targeting cancer cells while minimizing side effects .

Mechanism of Action

The mechanism of action of (Ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in chemical sensing and molecular recognition applications. The boronic acid groups interact with target molecules, leading to changes in the compound’s electronic or optical properties, which can be detected and measured.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of polyboronic acid derivatives. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural Analogs and Key Differences

Key Observations:

Core Flexibility vs. Rigidity:

- The ethene core imparts rigidity and symmetry, enhancing framework stability in COFs compared to the more flexible methane core .

- Porphyrin-based analogs introduce metal-binding sites, enabling catalytic functionality absent in ethene or methane derivatives .

Functional Group Reactivity:

- Boronic acids (-B(OH)₂) in the ethene derivative enable dynamic covalent bonding (e.g., with diols), critical for stimuli-responsive materials .

- Boronic esters (e.g., dioxaborolane groups in 1643382-78-8) offer hydrolytic stability but require activation for polymerization .

Framework Performance:

- Surface Area: Ethene-based COFs exhibit moderate surface areas (~500–1000 m²/g), while chromium terephthalate MOFs (e.g., MIL-101) achieve ~5900 m²/g due to larger pore volumes .

- Stimuli Responsiveness: The ethene compound’s boronic acids enable pH- and light-responsive behavior, unlike methane-based analogs .

Table 2: Application-Specific Comparisons

Biological Activity

(Ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid (CAS No. 1905395-21-2) is a complex organic compound with potential applications in various fields, including biomedicine and materials science. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C26H24B4O8

- Molecular Weight : 507.71 g/mol

- Structure : The compound features a tetraboronic acid core linked to a tetrayl structure of benzene rings, which contributes to its unique properties.

Mechanisms of Biological Activity

- Aggregation-Induced Emission (AIE) :

- Interaction with Biomolecules :

- Theranostic Applications :

Case Study 1: COF-Based Drug Delivery

A study reported the synthesis of COFs using (Ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid as a building block. These COFs demonstrated enhanced drug loading capacity and targeted delivery to cancer cells, significantly improving therapeutic efficacy compared to conventional methods .

Case Study 2: Fluorescent Probes

Research highlighted the development of fluorescent probes based on this compound for detecting specific biomolecules in living cells. The probes showed high selectivity and sensitivity due to their AIE properties, allowing for real-time monitoring of biological processes .

Biological Activity Data Table

| Property | Description |

|---|---|

| Molecular Formula | C26H24B4O8 |

| Molecular Weight | 507.71 g/mol |

| AIE Characteristics | Enhanced fluorescence in aggregated states |

| Interaction | Forms reversible bonds with biomolecules |

| Applications | Drug delivery systems; fluorescent probes |

Q & A

Q. What are the optimal synthetic routes for producing (Ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid with high purity?

The synthesis typically involves Suzuki-Miyaura coupling or polycondensation reactions to assemble the tetraphenylethylene core with boronic acid groups. Evidence from laboratory-scale protocols indicates that reactions are performed under anhydrous conditions using palladium catalysts and aryl halide precursors. Purification via column chromatography or recrystallization is critical to achieve ≥95% purity, as reported in commercial synthesis data . Key parameters include temperature control (70–100°C) and inert atmospheres to prevent boronic acid oxidation.

Q. Which spectroscopic and analytical techniques are most effective for structural characterization?

- Solid-state NMR : ¹³C CP-MAS NMR confirms the nitrone linkage in covalent organic frameworks (COFs) derived from this compound .

- FTIR : Identifies boronic acid B–O and O–H stretching vibrations (1350–1450 cm⁻¹ and 3200–3600 cm⁻¹, respectively) .

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (exact mass: 508.1369 g/mol) and isotopic patterns .

- X-ray diffraction (XRD) : Resolves crystalline phases in COF matrices .

Q. How should this compound be stored and handled to ensure stability?

Store under inert gas (argon or nitrogen) at –20°C to prevent boronic acid dehydration or hydrolysis. Use desiccants to mitigate moisture uptake, which can lead to dimerization or network cross-linking. Safety data sheets recommend PPE (gloves, goggles) due to GHS Category 2A eye irritation hazards .

Advanced Research Questions

Q. How does this compound enable the design of covalent organic frameworks (COFs) with tailored porosity?

The tetrahedral geometry of the tetraboronic acid core facilitates the formation of 3D COFs via condensation with tetrahedral aldehydes or amines. For example, co-condensation with terephthalaldehyde produces nitrone-linked COF-115, which exhibits diamondoid networks and pore sizes >30 Å. The boronic acid groups act as hydrogen-bonding nodes, directing supramolecular assembly . Computational modeling (e.g., density functional theory) can predict interpenetration and pore accessibility .

Q. What strategies address contradictions in spectroscopic data during COF synthesis?

- Isotopic labeling : ¹³C-labeled precursors resolve ambiguities in NMR spectra, distinguishing framework linkages from unreacted monomers .

- Thermogravimetric analysis (TGA) : Quantifies solvent removal and thermal stability to validate framework integrity .

- Gas adsorption (BET) : Correlates surface area (up to 5900 m²/g in analogous frameworks) with crystallinity .

Q. How can the reactivity of boronic acid groups be modulated for selective functionalization?

- pH control : Boronic acids form reversible esters in basic conditions (pH >10), enabling dynamic covalent chemistry .

- Protection-deprotection : Use pinacol esters to stabilize boronic acids during synthesis, followed by hydrolysis to regenerate active sites .

- Co-condensation : Introduce functional monomers (e.g., hydroxylamines) to create mixed-linker COFs with tunable electronic properties .

Q. What mechanistic insights guide the optimization of polycondensation reactions?

- Kinetic studies : Monitor reaction progress via in situ FTIR to identify intermediate species.

- Solvent effects : Polar aprotic solvents (e.g., DMF, mesitylene) enhance monomer solubility and reaction rates .

- Catalyst screening : Palladium(0) complexes improve yields in Suzuki couplings, while scandium triflate accelerates imine condensations .

Key Challenges and Recommendations

- Stability : Hydrolytic degradation of boronic acids under acidic conditions necessitates anhydrous synthesis protocols .

- Toxicity : Limited ecotoxicological data require precautionary handling and disposal per EPA guidelines .

- Interpenetration : Computational modeling (e.g., molecular dynamics) can mitigate framework interpenetration, maximizing pore utility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.